5-Amino-4,4-dimethylpentan-2-ol hydrochloride
Overview
Description
5-Amino-4,4-dimethylpentan-2-ol hydrochloride is an organic compound with the molecular formula C7H18ClNO. It is a hydrochloride salt form of 5-amino-4,4-dimethylpentan-2-ol, which is a derivative of pentanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4,4-dimethylpentan-2-ol hydrochloride typically involves the reaction of 4,4-dimethylpentan-2-one with ammonia or an amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
- Temperature: 0-50°C
- Solvent: Methanol or ethanol
- Catalyst: Acidic or basic catalyst depending on the specific reaction pathway
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving:
- Continuous flow reactors
- High-pressure reactors
- Advanced purification techniques such as crystallization and distillation
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,4-dimethylpentan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-4,4-dimethylpentan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of 5-amino-4,4-dimethylpentan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-methylpentan-2-ol
- 5-Amino-4,4-dimethylhexan-2-ol
- 5-Amino-4,4-dimethylpentan-3-ol
Uniqueness
5-Amino-4,4-dimethylpentan-2-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its branched structure and the presence of both amino and hydroxyl groups make it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
5-amino-4,4-dimethylpentan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(9)4-7(2,3)5-8;/h6,9H,4-5,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGBGDVGWPBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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